molecular formula C19H14F3N B14318723 N,N-Diphenyl-3-(trifluoromethyl)aniline CAS No. 106336-12-3

N,N-Diphenyl-3-(trifluoromethyl)aniline

Cat. No.: B14318723
CAS No.: 106336-12-3
M. Wt: 313.3 g/mol
InChI Key: NZLGQYLAZMZRMF-UHFFFAOYSA-N
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Description

N,N-Diphenyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two phenyl groups attached to the nitrogen atom and a trifluoromethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with diphenylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

N,N-Diphenyl-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diphenyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl groups contribute to its stability and reactivity, enabling it to interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-3-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline
  • N,N-Diphenylamine

Uniqueness

N,N-Diphenyl-3-(trifluoromethyl)aniline is unique due to the presence of both diphenyl and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

106336-12-3

Molecular Formula

C19H14F3N

Molecular Weight

313.3 g/mol

IUPAC Name

N,N-diphenyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C19H14F3N/c20-19(21,22)15-8-7-13-18(14-15)23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H

InChI Key

NZLGQYLAZMZRMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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